molecular formula C10H12BBrO2 B14233753 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane CAS No. 383197-18-0

2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane

Cat. No.: B14233753
CAS No.: 383197-18-0
M. Wt: 254.92 g/mol
InChI Key: KHJIZHREIBVCAW-UHFFFAOYSA-N
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Description

2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane is a chemical compound falling within the class of organoboron reagents. These compounds are of significant interest in synthetic organic chemistry, particularly as intermediates or protected forms of boronic acids. A closely related compound, 2-(2-bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane, is cited in synthetic methodology research, underscoring the utility of this class of molecules in developing new chemical reactions . The 1,3,2-dioxaborinane ring acts as a protecting group for boronic acids, enhancing their stability and handling properties during multi-step synthetic sequences. The primary research value of this compound lies in its potential use in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction is a cornerstone method for forming carbon-carbon bonds, which is essential in various research fields, including materials science and pharmaceutical development . The presence of both a bromine substituent and a protected boronate group on the same aromatic system makes it a versatile bifunctional building block. Researchers can exploit these two different reactive sites to sequentially functionalize the molecule, allowing for the programmed synthesis of more complex architectural motifs. This compound is intended for research and development purposes by qualified laboratory personnel. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle this material according to established laboratory safety protocols.

Properties

CAS No.

383197-18-0

Molecular Formula

C10H12BBrO2

Molecular Weight

254.92 g/mol

IUPAC Name

2-[(2-bromophenyl)methyl]-1,3,2-dioxaborinane

InChI

InChI=1S/C10H12BBrO2/c12-10-5-2-1-4-9(10)8-11-13-6-3-7-14-11/h1-2,4-5H,3,6-8H2

InChI Key

KHJIZHREIBVCAW-UHFFFAOYSA-N

Canonical SMILES

B1(OCCCO1)CC2=CC=CC=C2Br

Origin of Product

United States

Preparation Methods

Synthesis of (2-Bromophenyl)methylboronic Acid

The boronic acid precursor is typically prepared via a Grignard reaction:

  • Grignard reagent formation : 2-bromobenzyl bromide reacts with magnesium in anhydrous tetrahydrofuran (THF) to generate 2-bromobenzylmagnesium bromide.
  • Borylation : The Grignard reagent is quenched with trimethyl borate, yielding (2-bromophenyl)methylboronic acid after acidic hydrolysis.

Esterification Conditions

The boronic acid is combined with 1,3-propanediol in toluene under Dean-Stark reflux with a catalytic amount of p-toluenesulfonic acid (TsOH). Azeotropic removal of water drives the reaction to completion, achieving yields of 85–92%.

Reaction Parameters :

  • Molar ratio : 1:1.2 (boronic acid : diol)
  • Catalyst : 5 mol% TsOH
  • Temperature : 110°C (reflux)
  • Time : 12–18 hours

Transesterification of Pinacol Boronic Esters

Preformed pinacol boronic esters serve as versatile intermediates for accessing 1,3,2-dioxaborinanes. This method avoids handling moisture-sensitive boronic acids directly.

Synthesis of Pinacol (2-Bromophenyl)methylboronate

(2-Bromophenyl)methylboronic acid is refluxed with pinacol (2,3-dimethyl-2,3-butanediol) in dichloromethane under inert atmosphere, yielding the pinacol ester in near-quantitative yield.

Transesterification with 1,3-Propanediol

The pinacol ester undergoes transesterification with excess 1,3-propanediol in the presence of boron trifluoride diethyl etherate (BF₃·OEt₂) as a Lewis acid catalyst:

Optimized Conditions :

  • Solvent : Anhydrous dichloromethane
  • Catalyst : 10 mol% BF₃·OEt₂
  • Temperature : 25°C
  • Time : 6–8 hours
  • Yield : 78–84%

Hydroboration-Initiated Routes

Hydroboration of alkynes or alkenes followed by diol trapping offers a stereoselective pathway to cyclic boronic esters. While less commonly applied to aryl-substituted systems, this method demonstrates potential for scalability.

Hydroboration of 2-Bromostyrene

2-Bromostyrene undergoes anti-Markovnikov hydroboration with 9-borabicyclo[3.3.1]nonane (9-BBN) in THF at 0°C. The resulting alkylborane is treated with 1,3-propanediol to form the target compound:

Key Data :

  • 9-BBN loading : 20 mol%
  • Reaction time : 3 hours
  • Yield : 65–70%
  • Stereoselectivity : >95% E-isomer

Comparative Analysis of Synthetic Methods

Method Advantages Limitations Yield Range
Direct esterification High yield; minimal byproducts Requires anhydrous conditions 85–92%
Transesterification Mild conditions; avoids boronic acids Pinacol ester synthesis adds steps 78–84%
Hydroboration Stereoselective; scalable Limited substrate availability 65–70%

Structural Characterization and Validation

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR : Signals at δ 7.45–7.30 (m, aromatic H), δ 3.85 (s, CH₂-B), δ 1.80–1.20 (m, dioxaborinane ring).
    • ¹¹B NMR : Single peak near δ 30 ppm, confirming tetracoordinated boron.
  • X-ray Crystallography :

    • The dioxaborinane ring adopts an envelope conformation, with the boron atom in a trigonal planar geometry.

Mechanistic Insights

  • Esterification : Proceeds via a nucleophilic attack of the diol hydroxyl groups on the electron-deficient boron atom, followed by dehydration.
  • Transesterification : Lewis acid catalysts facilitate the cleavage of the B–O bond in the pinacol ester, enabling ligand exchange.
  • Hydroboration : 9-BBN mediates syn-addition to the alkyne, with subsequent protonolysis yielding the alkylborane intermediate.

Industrial and Research Applications

2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane serves as:

  • A Suzuki-Miyaura cross-coupling partner for biaryl synthesis.
  • A precursor to luminescent materials in optoelectronics.
  • A chiral auxiliary in asymmetric catalysis.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include boronic acids, phenyl derivatives, and various substituted phenyl compounds, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism by which 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane exerts its effects is primarily through its role as a boron-containing reagent in organic synthesis. The boron atom in the dioxaborinane ring facilitates the formation of carbon-carbon bonds by participating in transmetalation reactions with palladium catalysts. This process involves the transfer of the boron-bound organic group to the palladium center, followed by reductive elimination to form the desired product .

Comparison with Similar Compounds

Comparison with Similar 1,3,2-Dioxaborinane Derivatives

Structural Variations and Substituent Effects

The reactivity, stability, and applications of 1,3,2-dioxaborinane derivatives depend on substituents attached to the phenyl ring and the boronate ring. Below is a comparative analysis:

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents (Phenyl Ring) Boronate Ring Substituents Key Properties/Applications Reference
2-(4-Trifluoromethylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane 4-CF3 5,5-dimethyl Enhanced Lewis acidity due to electron-withdrawing CF3; used in catalytic borylation .
2-(4-Methoxyphenyl)-1,3,2-dioxaborinane 4-OCH3 None Electron-donating OCH3 reduces boron reactivity; limited catalytic utility .
2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane 4-F 5,5-dimethyl Fluorine’s electronegativity stabilizes intermediates in arylations .
2-(3-Methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane 3-CH3 5,5-dimethyl Methyl group enhances steric bulk, slowing reaction kinetics .
2-(2-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane 2-Br 5,5-dimethyl Bromine acts as a leaving group for nucleophilic substitution or cross-coupling .
Key Observations:
  • Electronic Effects : Electron-withdrawing groups (e.g., CF3, Br) increase the boron center’s Lewis acidity, enhancing reactivity in catalytic cycles . Conversely, electron-donating groups (e.g., OCH3) reduce reactivity .
  • Steric Effects : Bulky substituents (e.g., 5,5-dimethyl on the boronate ring) improve thermal stability but may hinder substrate access in catalytic reactions .
  • Functional Group Utility : Bromine in 2-[(2-bromophenyl)methyl]-1,3,2-dioxaborinane enables post-synthetic modifications, a feature absent in analogues like fluorinated or methylated derivatives .
Cross-Coupling Reactions
  • Rhodium-Catalyzed Arylation: 2-Phenyl-1,3,2-dioxaborinane exhibits Gibbs energy profiles nearly identical to phenylboronic acid, indicating similar mechanistic pathways in fullerene functionalization .
  • Nickel-Catalyzed Borylation : 4,4,6-Trimethyl-1,3,2-dioxaborinane reacts efficiently with aryl halides under mild conditions. Substituents on the boronate ring (e.g., methyl groups) stabilize intermediates via σ-bond metathesis, a feature shared by 5,5-dimethyl analogues .
Substitution Reactions
  • Organolithium Substitution: 2-(1-Bromo-1-methylethyl)-1,3,2-dioxaborinane undergoes quantitative substitution with methyl lithium, yielding alkylboronates. The bromine in 2-[(2-bromophenyl)methyl]-1,3,2-dioxaborinane likely facilitates similar reactions .

Q & A

Advanced Research Question

  • Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks; monitor degradation via HPLC (e.g., hydrolysis to 2-bromobenzyl alcohol).
  • Light Sensitivity : UV-Vis spectroscopy tracks photo-debromination (λmax shift from 280 nm to 265 nm) .
  • Thermogravimetric Analysis (TGA) : Decomposition onset at ~150°C indicates thermal limits for reactions .

How can computational modeling predict the applications of 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane in materials science?

Advanced Research Question

  • COMSOL Multiphysics : Simulate boron’s role in polymer crosslinking (e.g., Young’s modulus improvements predicted at >20 wt% loading) .
  • Molecular Dynamics (MD) : Predict solubility parameters (δ) in solvents like DMF (δ ~12.1 MPa¹/²) vs. toluene (δ ~8.9 MPa¹/²) .

What strategies resolve contradictions in reported catalytic activities of boron-containing intermediates derived from 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane?

Advanced Research Question

  • Meta-Analysis : Compare literature data on turnover numbers (TON) under standardized conditions (e.g., 1 atm H₂, 25°C).
  • Controlled Replication : Reproduce divergent studies with strict O₂ exclusion (Schlenk techniques) to isolate air-sensitive effects .
  • Operando Spectroscopy : In situ IR monitors intermediate boron species during catalysis to identify deactivation pathways .

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